molecular formula C8H16ClNO3 B2930776 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride CAS No. 1955554-62-7

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride

Cat. No.: B2930776
CAS No.: 1955554-62-7
M. Wt: 209.67
InChI Key: YOSHPGQZAROIMQ-UHFFFAOYSA-N
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Description

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the β-carbon of the alanine backbone. The compound exists in stereoisomeric forms, including (2R)- and (2S)-configurations, as evidenced by distinct CAS numbers: 1207447-38-8 for the (2R)-isomer and 1344910-91-3 for the (2S)-isomer . The hydrochloride salt enhances solubility in polar solvents, making it suitable for biochemical applications. Its molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol for the (2R)-isomer . The compound is primarily utilized as a chiral building block in medicinal chemistry for synthesizing peptidomimetics and small-molecule therapeutics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(oxan-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-5-7(8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHPGQZAROIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride typically involves the reaction of 4-hydroxytetrahydropyran with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives .

Scientific Research Applications

3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride is a compound with applications spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interactions with molecular targets via hydrogen bonds and electrostatic interactions from its amino group, while the oxan-4-ylmethyl group affects binding affinity and specificity.

Scientific Research Applications

  • Chemistry It serves as a building block in complex organic molecule synthesis and as a reagent in various chemical reactions.
  • Biology It is studied for potential biological activity and interactions with biomolecules.
  • Medicine Research is ongoing to explore potential therapeutic uses, including as a precursor for drug development.
  • Industry It is used in specialty chemical production and as an intermediate in synthesizing other compounds.

The biological activity of 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride is attributed to its interactions with molecular targets. The amino group facilitates hydrogen bonds, and the oxan ring engages in hydrophobic interactions. These interactions can modulate enzyme and receptor activity, leading to biological effects.

Potential Biological Effects:

  • Neuroprotective Effects Preliminary studies suggest it may exhibit neuroprotective properties by influencing signaling pathways associated with neurodegenerative diseases.
  • Antioxidant Activity Its structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells.

Related Compounds

  • (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride This compound has the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol .
  • Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride This compound has the molecular formula C₁₀H₂₀ClNO₃, with a molecular weight of approximately 237.72 g/mol. It is used in chemical syntheses and studied for potential biological activities.
  • 2-Amino-3-(oxan-4-yloxy)propanoic acid also known as (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid hydrochloride, is a synthetic organic compound with an amino acid moiety and an oxane ring.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the oxan-4-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

  • Methyl 3-Amino-2-(oxan-4-yl)propanoate Hydrochloride Structure: Ester derivative of the parent compound. Molecular Weight: 223.7 g/mol (C₉H₁₈ClNO₃) . Key Differences: The ester group increases lipophilicity, making it more suitable as a scaffold for prodrugs or membrane-permeable intermediates. It is commercially available at high purity (≥99%) for lab-scale synthesis .
  • (2S)-2-Amino-3-(4’-Cyanophenyl)pyrimidin-6’-ylpropanoic Acid Hydrochloride Structure: Features a pyrimidinyl-aryl substituent instead of oxan-4-yl.

Stereoisomeric Variants

  • (2R)- vs. (2S)-Isomers: Physicochemical Properties: Both isomers share identical molecular formulas but exhibit divergent optical rotations and receptor-binding profiles due to chiral center configuration . Applications: The (2S)-isomer is often prioritized in peptide synthesis for compatibility with L-amino acid-based biologics .

Substituent Variations in Propanoic Acid Derivatives

  • 2-Amino-3-(o-Tolyl)propanoic Acid (CAS 22888-51-3): Structure: Substituted with an ortho-methylphenyl group. Key Differences: The bulky o-tolyl group introduces steric hindrance, reducing solubility but improving metabolic stability compared to oxan-4-yl derivatives .
  • (S)-2-Amino-3-(3-Methoxyphenyl)propanoic Acid (CAS 145306-65-6): Structure: Contains a methoxy-substituted phenyl ring. Key Differences: The electron-donating methoxy group enhances solubility in aqueous buffers while modulating electronic interactions in target binding .

Salt Forms and Solubility

  • 3-Amino-2-(methylamino)propanoic Acid Dihydrochloride (CAS 17289-22-4): Structure: Dihydrochloride salt with a methylamino substituent. Key Differences: The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in water) but may reduce stability under basic conditions compared to mono-hydrochloride salts .

Biological Activity

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, also known as (2S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride, is a compound with notable biological activities primarily due to its structural features, which include an amino group and a tetrahydrofuran moiety. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C8H15ClN O3
  • Molecular Weight : Approximately 195.67 g/mol
  • CAS Number : 2007919-56-2

The presence of both amino and carboxylic acid functional groups allows for various chemical reactivities, making it a versatile compound in pharmaceutical research and development.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Interactions : The compound has shown potential in modulating the activity of neurotransmitter receptors, particularly those involved in neurological pathways.
  • Enzymatic Inhibition : It may inhibit enzymes such as heat shock protein 90 (Hsp90) and P-glycoprotein (P-gp), which are crucial in cancer biology and drug resistance mechanisms.

Pharmacological Applications

Research indicates several key areas where this compound may have therapeutic applications:

  • Neurological Disorders : Its structural properties make it a candidate for developing drugs targeting conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Cancer Therapy : There are indications that it could be effective in cancer treatment by inhibiting tumor growth through various biochemical pathways .

Case Studies and Experimental Data

  • Antioxidant Properties : Studies have highlighted the compound's potential as an antioxidant, which could be beneficial in reducing oxidative stress in cells. This property is particularly relevant in the context of aging and chronic diseases .
  • Drug Development : In pharmaceutical development, this compound serves as a building block for synthesizing novel compounds aimed at enhancing bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally related compounds:

Compound NameMolecular FormulaUnique Features
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochlorideC8H16ClNO3Different stereochemistry at the amino group
2-Fluoro-3-(oxan-4-yl)propanoic acidC8H13FO3Incorporates a fluorine atom, altering reactivity
3-Amino-2-(oxan-4-yl)methylpropanoic acid hydrochlorideC9H18ClNO3Features an additional methyl group on the propanoic backbone

These compounds differ primarily in their functional groups and stereochemistry, influencing their biological activities and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling oxan-4-ylmethyl groups to amino acid backbones. For example, ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride (a related compound) is synthesized via esterification followed by selective hydrogenation, with yields improved using catalytic hydrogenation under controlled pressure (10–15 psi H₂) . Acidic hydrolysis (e.g., HCl in dioxane) converts esters to carboxylic acids, but reaction time and temperature must be monitored to avoid racemization .
  • Key Parameters : Use chiral HPLC to confirm enantiomeric purity (>98%) post-synthesis .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours for 14 days. Hydrochloride salts generally exhibit better stability in acidic conditions but may hydrolyze in alkaline media, requiring inert atmospheres (N₂) for long-term storage .
  • Data Analysis : Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard lab conditions (4°C, desiccated) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to resolve oxan-4-yl protons (δ 1.5–2.0 ppm for axial/equatorial CH₂) and amino acid backbone signals (δ 3.2–3.8 ppm for α-proton) .
  • IR : Confirm hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns matching C₈H₁₅ClNO₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

  • Methodology : Perform systematic solubility tests in polar (water, DMSO) and non-polar solvents (ethyl acetate, hexane) at 25°C. Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies. For example, hydrochloride salts often show higher aqueous solubility (>50 mg/mL) than free bases, but batch-specific impurities (e.g., residual solvents) can alter results .
  • Statistical Approach : Apply ANOVA to compare datasets, ensuring standardized protocols (e.g., USP dissolution apparatus) .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., amino acid transporters). Validate with SPR (surface plasmon resonance) to measure kinetic constants (Kd, kon/koff) .
  • In Vitro Assays : Test inhibitory effects on enzymes (e.g., decarboxylases) using fluorometric assays. Include positive controls (e.g., L-histidine HCl) and adjust buffer ionic strength to mimic physiological conditions .

Q. How can stereochemical integrity be maintained during derivatization of this compound?

  • Methodology : Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before derivatization to prevent racemization. Monitor reactions via circular dichroism (CD) to track chiral center integrity. For example, coupling with activated esters (e.g., NHS esters) at 0°C minimizes epimerization .
  • Troubleshooting : If racemization occurs (>5%), switch to milder coupling agents (e.g., DCC/HOBt instead of EDCI) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cell-based assays?

  • Root Cause Analysis : Variability may arise from differences in cell lines, assay duration, or metabolite interference. For instance, hydrochloride counterions can affect osmolality in culture media, indirectly impacting cell viability .
  • Experimental Design : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) using identical passage numbers. Include controls for osmolarity and pH shifts. Measure intracellular chloride levels via ion-selective electrodes to correlate with cytotoxicity .

Methodological Best Practices

Q. What precautions are critical when handling this compound to ensure experimental reproducibility?

  • Safety Protocols : Use PPE (nitrile gloves, safety goggles) to prevent skin/eye irritation (GHS Category 2A/2B) . Store desiccated at -20°C under argon to prevent hygroscopic degradation .
  • Documentation : Record lot-specific data (e.g., water content by Karl Fischer titration) to account for batch variability .

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